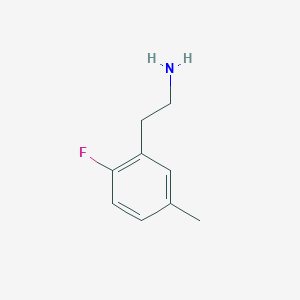

2-(2-Fluoro-5-methylphenyl)ethylamine

概要

説明

“2-(2-Fluoro-5-methylphenyl)ethylamine” is an organic compound. It is also known as 1-fluoro-2-isocyanato-4-methylbenzene . This compound is an organic building block containing an isocyanate group .

Molecular Structure Analysis

The molecular structure of “2-(2-Fluoro-5-methylphenyl)ethylamine” has been studied using techniques such as resonant two-photon ionization (R2PI), ultraviolet–ultraviolet hole burning (UV–UV HB) spectroscopy, and ionization-loss stimulated Raman spectroscopy (ILSRS) . These studies have revealed the presence of different conformers .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Fluoro-5-methylphenyl)ethylamine” include a refractive index of n20/D 1.511 (lit.), a boiling point of 192 °C (lit.), and a density of 1.159 g/mL at 25 °C (lit.) .科学的研究の応用

Pharmacological Profiles and Behavioral Effects

A study on a compound structurally related to 2-(2-Fluoro-5-methylphenyl)ethylamine, N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide, demonstrated its potent inverse agonist activity at 5-HT2A receptors. This activity suggests potential utility as an antipsychotic agent, with significant behavioral effects such as attenuation of head-twitch behavior and prevention of hyperactivity induced by NMDA receptor antagonists in animal models (Vanover et al., 2006).

Analytical Characterization and Chemical Syntheses

Another study focused on the syntheses and analytical characterizations of 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and its isomers. This research is significant for understanding the properties and potential applications of substances based on the 1,2-diarylethylamine template, which includes compounds like 2-(2-Fluoro-5-methylphenyl)ethylamine. The study provides insights into the structural and chemical diversity of these compounds, which could lead to new clinical applications or the identification of novel research chemicals (Dybek et al., 2019).

Inhibition of Tyrosine Kinases for Anticancer Applications

Research into quinazolinone-based derivatives highlighted the synthesis of a compound with potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This compound showed significant cytotoxic activity against various human cancer cell lines, indicating its potential as an effective anti-cancer agent. Although not directly mentioning 2-(2-Fluoro-5-methylphenyl)ethylamine, this study exemplifies how structurally related compounds can be developed into promising therapeutic agents (Riadi et al., 2021).

Patent Insights on Neurodegenerative Disorders

A patent review presented compounds including 2-substituted-5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine derivatives with potential applications in treating schizophrenia, dependency, and neurodegenerative disorders. The compounds were described as possessing anti-dopaminergic, neuroleptic, neuroprotective, and antiaddictive activities, highlighting the therapeutic versatility of compounds related to 2-(2-Fluoro-5-methylphenyl)ethylamine (Habernickel, 2003).

Safety and Hazards

将来の方向性

The future directions for the study of “2-(2-Fluoro-5-methylphenyl)ethylamine” could involve further exploration of its conformational landscape and the effects of fluorination on its spectra, stability, and structures . Additionally, the potential bioactivity of this compound could be explored, given the interest in fluorinated compounds in drug design .

作用機序

Target of Action

It is known that similar compounds, such as 2-phenethylamines, have been found to interact with various receptors, including adrenoceptors, dopamine receptors, and serotonin receptors .

Mode of Action

Similar compounds, such as phenethylamines, are known to act as agonists at human trace amine-associated receptor 1 (htaar1) . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response.

Biochemical Pathways

Similar compounds, such as 2-phenethylamines, have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Similar compounds, such as phenethylamines, are known to be metabolized primarily by monoamine oxidase b (mao-b) and other enzymes .

Result of Action

Similar compounds, such as phenethylamines, are known to regulate monoamine neurotransmission by binding to trace amine-associated receptor 1 (taar1) and inhibiting vesicular monoamine transporter 2 (vmat2) in monoamine neurons .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can influence the action and stability of similar compounds .

特性

IUPAC Name |

2-(2-fluoro-5-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-7-2-3-9(10)8(6-7)4-5-11/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFYBPCRPOXWLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluoro-5-methylphenyl)ethylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Aza-spiro[5.5]undecan-4-one hydrochloride](/img/structure/B1529211.png)

![tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1529214.png)

![3-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1529216.png)